2,3,4-trichloro-N-(4-hydroxyphenyl)benzene-1-sulfonamide
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Overview
Description
2,3,4-Trichloro-N-(4-hydroxyphenyl)benzene-1-sulfonamide is a synthetic organic compound characterized by the presence of three chlorine atoms, a hydroxyphenyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trichloro-N-(4-hydroxyphenyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the chlorination of benzene to form trichlorobenzene, followed by sulfonation to introduce the sulfonamide group. The hydroxyphenyl group is then introduced through a substitution reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloro-N-(4-hydroxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4-Trichloro-N-(4-hydroxyphenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4-trichloro-N-(4-hydroxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including the inhibition of bacterial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Comparison
Compared to other trichlorobenzenes, 2,3,4-trichloro-N-(4-hydroxyphenyl)benzene-1-sulfonamide is unique due to the presence of the hydroxyphenyl and sulfonamide groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,3,4-trichloro-N-(4-hydroxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3NO3S/c13-9-5-6-10(12(15)11(9)14)20(18,19)16-7-1-3-8(17)4-2-7/h1-6,16-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKNXMVDAMIKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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